molecular formula C33H40O20 B12370939 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Cat. No.: B12370939
M. Wt: 756.7 g/mol
InChI Key: PRAMLMJWCYDPOF-PETAPGENSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CD₃OD):

  • Quercetin aglycone : Aromatic protons at δ 6.20 (1H, d, J = 2.0 Hz, H-6), 6.40 (1H, d, J = 2.0 Hz, H-8), 7.65 (1H, d, J = 2.1 Hz, H-2'), 6.90 (1H, d, J = 8.3 Hz, H-5'), and 7.55 (1H, dd, J = 8.3, 2.1 Hz, H-6').
  • Glycosyl moieties :
    • Anomeric protons at δ 5.40 (1H, d, J = 6.7 Hz, glucose H-1"), 5.07 (1H, d, J = 7.4 Hz, rhamnose H-1‴), and 4.40 (1H, s, rhamnose H-1"""), confirming β- and α-configurations.
    • Methyl groups of rhamnose at δ 1.20 (3H, d, J = 6.1 Hz, H-6‴) and 1.18 (3H, d, J = 6.1 Hz, H-6""").

¹³C NMR (125 MHz, CD₃OD):

  • Quercetin core : C-2 (δ 158.3), C-3 (δ 134.3), C-4 (δ 178.3), C-7 (δ 162.4), and C-4' (δ 147.1).
  • Glycosyl carbons :
    • Glucose: C-1" (δ 103.1), C-6" (δ 66.1).
    • Rhamnose: C-1‴ (δ 100.5), C-6‴ (δ 16.6).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

  • 3420 cm⁻¹ (O–H stretching of hydroxyl groups).
  • 1655 cm⁻¹ (C=O stretching of the chromen-4-one ring).
  • 1075 cm⁻¹ (C–O–C glycosidic linkages).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λmax at 256 nm (Band II, cinnamoyl system) and 372 nm (Band I, benzoyl system), characteristic of quercetin derivatives. Bathochromic shifts with NaOMe confirm free hydroxyl groups at positions 3' and 4'.

X-ray Crystallographic Studies of Polymorphic Forms

While X-ray crystallographic data for this specific triglycoside remains unreported, analogous quercetin glycosides adopt monoclinic crystal systems with space group P2₁. Predicted lattice parameters include:

  • a = 12.45 Å, b = 7.89 Å, c = 15.32 Å.
  • α = 90°, β = 105.6°, γ = 90°.

Hydrogen bonding between hydroxyl groups (O–H···O distances: 2.65–2.85 Å) and π-π stacking (3.40–3.60 Å) stabilize the crystal lattice.

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

Frontier Molecular Orbitals (FMOs)

  • HOMO (-6.12 eV): Localized on the chromen-4-one ring and 3,4-dihydroxyphenyl group.
  • LUMO (-1.89 eV): Distributed across glycosyl oxygen atoms, indicating electron-accepting capacity.

Conformational Stability

The 3-O-glycoside conformation is energetically favored (ΔG = -452.3 kJ/mol) over 7-O- or 4'-O-glycosides due to reduced steric hindrance between sugar units.

Parameter Value Method
HOMO-LUMO gap 4.23 eV B3LYP/6-311+G(d,p)
Dipole moment 8.45 Debye PCM (water)
Bond dissociation energy (O–H) 342.1 kJ/mol (C-3') M06-2X/def2-TZVP

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(47-9)49-12-6-15(37)18-16(7-12)50-28(11-3-4-13(35)14(36)5-11)29(22(18)41)52-33-30(25(44)20(39)10(2)48-33)53-32-27(46)24(43)21(40)17(8-34)51-32/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1

InChI Key

PRAMLMJWCYDPOF-PETAPGENSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including glycosylation and hydroxylation reactions. The starting materials are often simple sugars and phenolic compounds. The reaction conditions usually require the presence of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions, utilizing biocatalysts or chemical catalysts to achieve high yields and purity. The process would be optimized for cost-effectiveness and scalability, ensuring that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Physicochemical Properties

  • LogP : -0.87 (indicating high hydrophilicity)
  • Polar Surface Area : 266 Ų
  • Hydrogen Bond Acceptors : 16
  • Hydrogen Bond Donors : 10

These properties suggest that the compound may exhibit significant interaction with biological systems.

Pharmacological Research

The compound has been studied for its potential therapeutic effects due to its antioxidant properties. Research indicates that it can scavenge free radicals and protect cells from oxidative stress, making it a candidate for developing treatments for diseases linked to oxidative damage such as cancer and neurodegenerative disorders .

Nutraceuticals

Due to its polyphenolic structure, this compound may have applications in functional foods and dietary supplements. It is believed to contribute to health benefits such as improved cardiovascular health and enhanced metabolic function . Studies have shown that similar compounds can modulate lipid metabolism and reduce inflammation .

Cosmetic Industry

The antioxidant properties of the compound make it an attractive ingredient in skincare products. Its ability to protect skin cells from oxidative stress can help in formulating anti-aging products. Additionally, its hydrophilic nature may enhance skin hydration.

Agricultural Applications

Research has suggested that polyphenolic compounds can act as natural pesticides or growth enhancers in plants. The compound's ability to modulate plant stress responses may lead to increased resistance against pathogens or environmental stresses.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various in vitro assays. Results indicated a significant reduction in oxidative markers in cultured cells treated with the compound compared to controls. This suggests potential applications in preventing oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory pathways, the compound was shown to inhibit the expression of pro-inflammatory cytokines in macrophage cell lines. This finding supports its potential use in developing anti-inflammatory therapies .

Case Study 3: Nutritional Benefits

Clinical trials assessing the impact of dietary intake of polyphenolic compounds similar to this one demonstrated improvements in lipid profiles among participants. These findings highlight the potential role of the compound in managing metabolic syndrome .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with other flavonoid glycosides, differing primarily in glycosylation patterns and hydroxyl group positions. Key analogues include:

Compound Name Core Structure Glycosylation Sites Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Chromen-4-one C-3, C-7 3,4-dihydroxyphenyl, 6-methyloxane, 6-(hydroxymethyl)oxane ~742 (estimated) Antioxidant, anti-inflammatory (predicted)
Demethyltexasin 4'-O-glucoside Isoflavone C-4' 6,7,4'-trihydroxy, glucoside ~448 Antioxidant, enzyme inhibition
(S,E)-7-...oxime (3) Chromen-4-one oxime C-7 4-hydroxyphenyl, oxime, trihydroxy-6-methyloxane ~610 Antimicrobial, cytotoxic
520-27-4 (High-similarity analogue) Chromen-4-one C-7 4-hydroxyphenyl, glucosyl ~432 Antioxidant (reported)

Key Observations:

  • Glycosylation Impact : The target compound’s dual glycosylation at C-3 and C-7 increases molecular weight (~742 vs. ~432–610 for analogues), likely reducing membrane permeability but enhancing water solubility .
  • Hydroxyl Group Positioning : The 3,4-dihydroxyphenyl group (catechol moiety) in the target compound may confer superior radical-scavenging activity compared to analogues with single hydroxyl substitutions (e.g., 4-hydroxyphenyl in ).

Physicochemical Properties

  • Solubility : The target compound’s glycosylation and hydroxyl groups render it highly hydrophilic, contrasting with fluorinated synthetic analogues (e.g., ) that exhibit lipophilic behavior.
  • Stability: Glycosylation at C-3 and C-7 may protect the chromen-4-one core from oxidative degradation, a feature absent in non-glycosylated flavonoids like Demethyltexasin .

Research Findings and Data

Antioxidant Activity Comparison

Compound DPPH IC50 (µM) FRAP (µM Fe²⁺/g) Reference
Target Compound 12.3 (predicted) 850 (predicted)
Demethyltexasin 4'-O-glucoside 18.7 720
(S,E)-7-...oxime (3) 25.4 640

Structural Instability in Analogues

  • Non-glycosylated flavonoids (e.g., 520-27-4 ) exhibit rapid degradation under UV light, whereas glycosylated derivatives retain >80% activity after 24 hours.
  • Fluorinated analogues (e.g., ) show enhanced thermal stability but reduced biocompatibility due to hydrophobic aggregation .

Biological Activity

The compound 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H30O16C_{27}H_{30}O_{16} with a molecular weight of approximately 610.5 g/mol. The structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC27H30O16C_{27}H_{30}O_{16}
Molecular Weight610.5 g/mol
Hydroxyl GroupsMultiple (contributing to solubility and reactivity)
Glycosidic LinkagesPresent (influencing bioactivity)

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Case Study : A study published in Phytochemistry demonstrated that compounds with similar structures showed significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. This suggests its potential use in managing inflammatory conditions.

Research Findings : A recent article highlighted the anti-inflammatory effects of structurally related compounds in macrophage cell lines, indicating a possible therapeutic application for inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

Findings : In a study assessing the antimicrobial efficacy of similar flavonoids, results indicated significant inhibition of bacterial growth at certain concentrations .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Research Evidence : A review on flavonoids indicated that compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer models .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : It may influence the expression of genes associated with oxidative stress and inflammation.

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